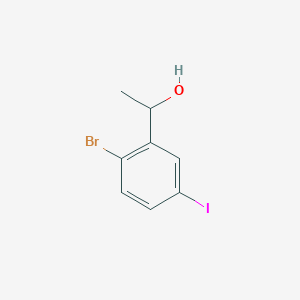

1-(2-Bromo-5-iodophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-5-iodophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWMXRIEUATSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)I)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving 1 2 Bromo 5 Iodophenyl Ethanol

Elucidation of Reaction Pathways for Aryl Halide Functionalization

The functionalization of the di-halogenated aromatic ring of 1-(2-Bromo-5-iodophenyl)ethanol can proceed through several mechanistic pathways, depending on the reaction conditions and reagents employed. The two halogen atoms, bromine and iodine, exhibit different reactivities, which can allow for selective transformations. Generally, the carbon-iodine bond is weaker and more readily cleaved than the carbon-bromine bond, making the iodo-substituted position the more likely site for initial reaction in many cases, such as in cross-coupling reactions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for replacing one of the halogen atoms with a nucleophile. wikipedia.orgbyjus.com This reaction typically proceeds via an addition-elimination mechanism. khanacademy.orglibretexts.org For this mechanism to be efficient, the aromatic ring must be 'activated' by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group. byjus.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. youtube.com

In this compound, the 1-ethanol group is a weakly activating group, and the halogens themselves are deactivating towards electrophilic substitution but ortho-para directing. uobabylon.edu.iq However, for nucleophilic substitution, the inductive electron-withdrawing effect of the halogens provides some, albeit weak, activation. The absence of a strong EWG like a nitro group suggests that SNAr reactions would require harsh conditions (high temperature and/or pressure) to proceed. libretexts.org

If an SNAr reaction were to occur, the relative leaving group ability of the halogens becomes a key factor. In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile, which is facilitated by the polarization of the carbon-halogen bond. youtube.comyoutube.com Fluorine, being the most electronegative, often leads to the fastest reaction rate despite being a poor leaving group. youtube.comyoutube.com Between bromine and iodine, the greater polarizability and weaker C-I bond might favor substitution at the iodine position.

Free Radical Reaction Mechanisms

Free radical reactions on the aromatic ring of this compound are less common than on alkyl side chains but can be initiated under specific conditions, such as with UV light or radical initiators. wikipedia.org A notable example is the Sandmeyer reaction, which involves the transformation of a diazonium salt (derived from an aniline) into an aryl halide via a radical mechanism involving copper(I) halides. If this compound were synthesized from an amino precursor, this mechanism would be relevant to its formation. ncert.nic.in

Direct free-radical substitution on the aromatic ring is generally not a selective process. However, reactions involving the ethanol (B145695) side chain can proceed via a radical pathway. For example, benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation preferentially occurs at the benzylic position (the carbon atom of the ethanol side chain attached to the ring) due to the resonance stabilization of the resulting benzylic radical. youtube.comlibretexts.org

Elimination-Addition Mechanisms

The elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) (or aryne) intermediate, is another possibility for nucleophilic substitution on the aryl halides of this compound. libretexts.org This pathway becomes significant under conditions of very strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia, and typically when the aromatic ring lacks strong electron-withdrawing groups. youtube.comlibretexts.org

The reaction is initiated by the deprotonation of a hydrogen atom ortho to one of the halogens. In this compound, there are hydrogens ortho to both the bromine and iodine atoms. The subsequent elimination of the halide ion generates the benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation to yield the final product. A key characteristic of the benzyne mechanism is that it can lead to a mixture of products where the incoming nucleophile is bonded not only to the carbon that originally bore the leaving group but also to the adjacent carbon of the former triple bond. libretexts.org

Given the substitution pattern, two different benzyne intermediates could potentially form, leading to a complex product mixture.

Insertion Mechanisms (e.g., Carbene, Nitrenium)

Insertion reactions involving carbenes or nitrenes are advanced synthetic methods that could potentially be applied to the C-H or C-X bonds of this compound. Carbene insertion into a C-H bond is a powerful tool for C-H functionalization. chemtube3d.comwikipedia.org For instance, a carbene generated from a diazo compound in the presence of a rhodium or copper catalyst could insert into one of the aromatic C-H bonds, although regioselectivity might be an issue. wikipedia.org

More relevant to the existing structure would be insertion reactions into the O-H bond of the ethanol side chain. Catalyzed decomposition of diazo compounds can lead to efficient carbene insertion into the O-H bond of alcohols to form ethers. researchgate.net It is also conceivable, though less common, for carbenes to insert into the carbon-halogen bonds. nih.gov These reactions are highly specialized and depend on the specific carbene and catalyst used.

The Influence of Halogen Ortho- and Para-Substituents on Aromatic Reactivity

The electronic properties of the bromine and iodine substituents significantly influence the reactivity of the aromatic ring in this compound. Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, and they are capable of donating electron density through resonance (+R or +M effect) via their lone pairs. uobabylon.edu.iqwikipedia.org

For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution (SEAr). uobabylon.edu.iqlibretexts.org This means the ring is less reactive towards electrophiles than benzene (B151609) itself. However, the resonance effect, which directs electron density to the ortho and para positions, makes them ortho-para directors. uobabylon.edu.iqwikipedia.org

In this compound, the situation is complex:

Bromine (ortho to the ethanol group): It deactivates the ring and directs incoming electrophiles to its ortho and para positions (positions 3 and 6 relative to the bromine).

Iodine (para to the ethanol group): It also deactivates the ring and directs incoming electrophiles to its ortho positions (positions 2 and 6 relative to the iodine).

The combined effect of the activating ethanol group and the two deactivating halogens would lead to a complex reactivity pattern in electrophilic substitution reactions. The directing effects of the substituents would be additive. Computational models and Hammett substituent constants are often used to predict the most likely position of substitution in such polysubstituted rings. swarthmore.edu

For nucleophilic aromatic substitution, the strong inductive electron-withdrawing nature of the halogens makes the ring carbons more electrophilic and susceptible to nucleophilic attack. libretexts.org The effect is most pronounced at the carbon atoms directly bonded to the halogens.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on SEAr | Directing Influence |

|---|---|---|---|---|---|

| -Br | 2 (ortho) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -I | 5 (meta) | -I (Withdrawing) | +R (Donating) | Deactivating | Ortho, Para |

| -CH(OH)CH₃ | 1 | +I (Donating) | +R (Donating, weak) | Activating | Ortho, Para |

Computational Chemistry Approaches for Mechanistic Insights

Computational chemistry serves as a powerful tool to elucidate complex reaction mechanisms, offering insights that are often difficult to obtain through experimental methods alone. For a molecule like this compound, with its multiple reactive sites, computational models can predict the most likely pathways for its transformations.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be crucial for determining the geometries and energies of potential reaction intermediates.

For instance, in a hypothetical reaction, the initial step might involve the deprotonation of the hydroxyl group or the formation of a carbocation at the benzylic position. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G**), can model these species. The calculated energies of these intermediates would indicate their relative stabilities, helping to identify the most plausible reaction pathways. Studies on substituted phenylacetamides and benzohydrazides have successfully used this approach to determine chemical reactivity by analyzing the properties of calculated atomic and molecular structures. nih.gov Similarly, research on substituted phenols has employed DFT to analyze the effects of substituents on electron distribution, which is directly applicable to understanding the influence of the bromo and iodo groups in this compound. researchgate.net

A typical output from such a study would include the optimized geometries of the reactant, intermediates, and products, along with their corresponding electronic energies.

Table 1: Hypothetical Relative Energies of Intermediates in a Reaction of this compound (Illustrative)

| Intermediate Species | Relative Energy (kcal/mol) |

| This compound | 0.0 (Reference) |

| Corresponding Alkoxide | +5.2 |

| Benzylic Carbocation | +15.8 |

Note: The data in this table is illustrative and intended to represent the type of information generated from DFT calculations. Actual values would require specific computational studies.

A critical aspect of mechanistic investigation is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of a reaction.

Computational methods can locate these transition states and calculate their structures and energies. This information is vital for understanding the kinetics of a reaction. For example, in a potential elimination reaction of this compound to form a styrenic derivative, there would be a transition state corresponding to the concerted or stepwise removal of the hydroxyl group and a proton.

Research on the ethanol oxidation on platinum surfaces has demonstrated the power of transition-state searching techniques combined with DFT to map out complex reaction networks and identify rate-determining steps. lasphub.com Similar methodologies could be applied to reactions of this compound to determine, for example, whether a substitution or elimination reaction is more favorable under specific conditions by comparing their respective energy barriers. Isotope effect studies on the E2 reaction of 2-arylethylammonium ions have also shown how the nature of the transition state can be elucidated, providing insights into bond-breaking and bond-forming processes. researchgate.net

Table 2: Hypothetical Calculated Energy Barriers for Competing Reactions of this compound (Illustrative)

| Reaction Pathway | Transition State | Calculated Energy Barrier (kcal/mol) |

| SN1 Substitution | Formation of Carbocation | 22.5 |

| E1 Elimination | Deprotonation of Carbocation | 18.3 |

| E2 Elimination | Concerted Elimination | 25.1 |

Note: This table presents hypothetical data to illustrate the outcomes of transition state analysis. Specific values would be the result of detailed computational investigation.

Frontier Molecular Orbital (FMO) theory is a simplified yet powerful application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.orglibretexts.org The energies and shapes of these frontier orbitals provide significant insights into the regioselectivity and stereoselectivity of chemical reactions.

DFT calculations are commonly used to determine the energies and spatial distributions of the HOMO and LUMO. This information can then be used to rationalize observed reaction outcomes or to predict the behavior of the molecule in new reactions.

Catalytic Transformations of 1 2 Bromo 5 Iodophenyl Ethanol

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, copper, and gold, provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the phenyl ring. The inherent difference in bond dissociation energies between the C-I and C-Br bonds is the cornerstone of selective functionalization.

Suzuki–Miyaura Cross-Coupling at Bromo- and Iodo-Positions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron compound, typically catalyzed by a palladium complex. yonedalabs.comlibretexts.org For a dihalogenated substrate like 1-(2-Bromo-5-iodophenyl)ethanol, selectivity is highly predictable. The C-I bond is significantly more reactive towards the initial oxidative addition step in the catalytic cycle than the C-Br bond. tcichemicals.com This reactivity difference allows for the selective arylation, vinylation, or alkylation at the 5-position (iodo) while leaving the 2-position (bromo) intact.

This chemoselectivity enables a stepwise functionalization strategy. A Suzuki-Miyaura coupling can first be performed under mild conditions to react at the iodo-position. Subsequently, by employing more forcing conditions (e.g., higher temperatures, stronger bases, or more electron-rich ligands), a second, different coupling partner can be introduced at the bromo-position. nih.gov The choice of palladium catalyst, ligand, and base is crucial in controlling the reaction's efficiency and selectivity. nih.gov

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling

| Target Position | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Expected Product |

|---|---|---|---|---|---|---|---|

| 5-(Iodo) | Phenylboronic acid | Pd(PPh₃)₄ (2%) | - | Na₂CO₃ | Toluene/H₂O | 80 | 1-(2-Bromo-5-phenylphenyl)ethanol |

*Product from a sequential coupling, assuming the first coupling at the iodo-position was already performed.

Ullmann-type and Related C-X (X=N, O, S) Bond Formations

Ullmann-type reactions, which are traditionally copper-catalyzed, are classic methods for forming C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org Similar to palladium-catalyzed reactions, the reactivity of aryl halides in Ullmann condensations follows the order I > Br > Cl. acs.org This allows for selective C-X bond formation at the C-I position of this compound under controlled conditions.

C-N Bond Formation (Goldberg Reaction): The coupling of an amine with the aryl iodide can be achieved using a copper catalyst, often in the presence of a ligand like phenanthroline, to yield an N-arylated product. wikipedia.org

C-O Bond Formation (Ullmann Condensation): The reaction with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base can selectively form an aryl ether at the 5-position. wikipedia.org

C-S Bond Formation: Similarly, thiols can be coupled at the iodo-position to generate aryl thioethers.

Modern Ullmann-type reactions often employ soluble copper catalysts with specific ligands, allowing for milder reaction conditions and broader substrate scope compared to the traditional high-temperature methods. nih.govresearchgate.net

Buchwald–Hartwig Amination Analogues

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed method for forming C-N bonds. wikipedia.orgorganic-chemistry.org It offers a powerful alternative to the often harsher conditions of the Ullmann reaction. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. libretexts.org

For this compound, the C-I bond's greater reactivity allows for highly selective amination at the 5-position. nih.gov A wide range of primary and secondary amines can be coupled under relatively mild conditions. The choice of phosphine (B1218219) ligand is critical and can influence catalyst activity and selectivity. acs.org By carefully selecting the catalyst system and reaction conditions, it is possible to perform a second amination at the less reactive C-Br bond, potentially with a different amine, leading to complex, differentially substituted aniline (B41778) derivatives. researchgate.net

Table 2: Conditions for Selective Buchwald-Hartwig Amination

| Position | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|---|

| 5-(Iodo) | Morpholine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 90 |

Palladium-Catalyzed Carbonylation and Carboxylation Reactions

Palladium catalysts can efficiently facilitate the insertion of carbon monoxide (CO) into aryl-halide bonds, a process known as carbonylation. This reaction provides access to a wide array of carbonyl compounds, including esters, amides, and carboxylic acids, depending on the nucleophile used (alcohols, amines, or water, respectively). mdpi.com

The established reactivity trend (C-I > C-Br) holds for this transformation, enabling the selective carbonylation of this compound at the 5-position. nih.govresearchgate.net For example, conducting the reaction under a CO atmosphere in methanol (B129727) with a palladium catalyst would selectively yield the corresponding methyl ester at the 5-position, leaving the bromine atom available for subsequent transformations.

Gold-Catalyzed Arylation Reactions

While palladium and copper have dominated cross-coupling chemistry, gold catalysis has emerged as a complementary tool. scienceopen.com Gold-catalyzed cross-coupling reactions typically proceed through a Au(I)/Au(III) redox cycle, which has historically been challenging to achieve. facs.website However, recent advances have shown that with appropriate ligands, gold complexes can undergo oxidative addition with reactive C-X bonds, particularly C-I bonds. researchgate.net

Therefore, it is plausible that this compound could undergo selective gold-catalyzed arylation at the iodo-position. These reactions can be used to form C-C, C-N, and C-O bonds. chemrxiv.org Gold catalysis can sometimes offer unique selectivity or functional group tolerance compared to palladium, representing a developing area of research for functionalizing dihaloarenes. nih.govnju.edu.cn

Organocatalysis in the Functionalization of this compound

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, typically offers different reactivity pathways compared to transition metal catalysis. For a substrate like this compound, organocatalysts are unlikely to directly activate the stable C-I or C-Br bonds for cross-coupling.

Instead, the focus of organocatalysis would be on the chiral secondary alcohol moiety. This opens up possibilities for:

Kinetic Resolution: A chiral organocatalyst could be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the fast-reacting enantiomer from the slow-reacting one. Chiral amines or phosphines are often employed for such transformations.

Asymmetric Derivatization: The hydroxyl group can be converted into other functional groups (e.g., ethers, esters) using organocatalytic methods, potentially with control over the stereochemistry if a chiral catalyst is used.

Oxidation: Organocatalysts, such as those based on TEMPO or specific iodine compounds, could be used for the selective oxidation of the secondary alcohol to the corresponding ketone, 1-(2-bromo-5-iodophenyl)ethan-1-one.

These organocatalytic methods would complement the transition metal-catalyzed reactions by providing pathways to modify the side chain of the molecule, adding another dimension to its synthetic utility.

Enzyme-Catalyzed Biotransformations for Precise Stereocontrol

The synthesis of enantiomerically pure forms of this compound is of significant interest due to the importance of chiral intermediates in the pharmaceutical and fine chemical industries. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a powerful and environmentally benign alternative to traditional chemical methods for achieving high stereocontrol. mdpi.comresearchgate.netmdpi-res.com Enzymes, such as lipases and alcohol dehydrogenases, are particularly well-suited for the stereoselective transformation of chiral alcohols and prochiral ketones, respectively. mdpi.com

Enzymatic kinetic resolution of racemic this compound is a prominent strategy to separate its enantiomers. This method relies on the differential rate of reaction of the two enantiomers with an acyl donor, catalyzed by a lipase. scielo.br One enantiomer is selectively acylated to form an ester, while the other remains largely unreacted. This allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol). The efficiency of this process is determined by the enzyme's enantioselectivity (E-value). A high E-value is indicative of a greater difference in the reaction rates of the two enantiomers, leading to higher enantiomeric excess (ee) of both the product and the remaining substrate.

Lipases are frequently employed for such resolutions due to their broad substrate tolerance, high stability in organic solvents, and commercial availability. mdpi.commdpi.com Among the most widely used lipases is Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, which has demonstrated high enantioselectivity in the resolution of various secondary alcohols. scielo.brresearchgate.net The choice of acyl donor and solvent can also significantly influence the outcome of the resolution. Vinyl acetate (B1210297) is a common acyl donor due to the irreversible nature of the transesterification, which helps to drive the reaction forward. mdpi.com

| Enzyme | Substrate Analog | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | E-value |

| Candida antarctica lipase B (CALB) | rac-1-Phenylethanol | Vinyl acetate | Hexane (B92381) | 43 | >99 (R)-acetate | >200 |

| Burkholderia cepacia lipase | rac-1-Phenylethanol | Vinyl acetate | n-heptane/[EMIM][BF4] | 40.1 | 98.9 (R)-acetate | >200 |

| Candida rugosa lipase | rac-1-Phenylethanol | Vinyl acetate | Toluene | - | 98.0 (R)-acetate | 205 |

This table presents representative data for the kinetic resolution of a structurally similar compound, 1-phenylethanol (B42297), to illustrate the potential outcomes for this compound.

Another powerful enzymatic approach for obtaining enantiopure this compound is the stereoselective reduction of the corresponding prochiral ketone, 2-bromo-5-iodoacetophenone. This transformation is typically catalyzed by alcohol dehydrogenases (ADHs), which utilize a nicotinamide cofactor (NADH or NADPH) as a hydride source. mdpi.comresearchgate.net By selecting an appropriate ADH, it is possible to selectively produce either the (R)- or (S)-enantiomer of the alcohol with high enantiomeric excess. mdpi.com ADHs from various microbial sources, such as Thermoanaerobacter brockii, Lactobacillus brevis, and Ralstonia sp., have been successfully used for the asymmetric reduction of a wide range of ketones. mdpi.com

The stereochemical outcome of the reduction is governed by the enzyme's inherent stereopreference, which dictates the facial selectivity of hydride delivery to the carbonyl group. For instance, many ADHs follow Prelog's rule, where the hydride is delivered to the Re-face of the ketone, yielding the (S)-alcohol. However, anti-Prelog ADHs are also known, which deliver the hydride to the Si-face to produce the (R)-alcohol.

| Enzyme | Substrate Analog | Product Enantiomer | Enantiomeric Excess (ee) (%) |

| ADH from Ralstonia sp. (RasADH) | 1,4-Diaryl-1,4-diketones | (S,S)-diol | >99 |

| ADH from Thermoanaerobacter sp. (ADHT) | 2-Hydroxy ketones | anti-diol | High |

| ADH from Lactobacillus brevis (LBADH) | 2-Hydroxy ketones | anti-diol | High |

This table showcases the high stereoselectivity of various ADHs on analogous ketone substrates, suggesting their potential for the asymmetric reduction of 2-bromo-5-iodoacetophenone.

To overcome the 50% theoretical yield limitation of kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed. scielo.br DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. scielo.brnih.gov This continuous racemization ensures that the substrate is constantly supplied in its racemic form, allowing for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. scielo.br The racemization can be achieved using a chemical catalyst that is compatible with the enzyme and the reaction conditions.

Advanced Analytical Characterization for Structural and Conformational Analysis of 1 2 Bromo 5 Iodophenyl Ethanol and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 1-(2-bromo-5-iodophenyl)ethanol, providing detailed information about its atomic connectivity and chemical environment.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the aromatic protons, the methine (CH) proton, the hydroxyl (OH) proton, and the methyl (CH₃) protons. The methine proton would appear as a quartet due to coupling with the three methyl protons, while the methyl protons would appear as a doublet. The aromatic region would show complex splitting patterns due to the specific substitution on the phenyl ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Eight unique signals would be expected for this compound, corresponding to the six aromatic carbons, the methine carbon, and the methyl carbon. The chemical shifts would be influenced by the electronegativity of the attached halogens and the hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR | Predicted ¹³C NMR |

|---|---|---|

| -CH₃ | Doublet | ~25 ppm |

| -CH(OH) | Quartet | ~70 ppm |

| -OH | Singlet (broad) | - |

| Aromatic CH | Multiplets | ~129-142 ppm |

| C-Br | - | ~118 ppm |

Note: Data is predictive and based on analysis of similar structures.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like ESI, HRMS can determine the mass of the protonated molecule [M+H]⁺ with very high accuracy. This allows for the unambiguous determination of the elemental formula (C₈H₈BrIO), distinguishing it from other compounds with the same nominal mass. The presence of bromine (⁷⁹Br/⁸¹Br isotopes) and iodine (¹²⁷I) creates a unique and easily identifiable isotopic pattern.

Electron Ionization (EI): This higher-energy technique causes fragmentation of the molecule. Expected fragments for this compound would include the loss of a methyl group (M-15), loss of water (M-18), and cleavage of the C-C bond to form other characteristic ions.

Electrospray Ionization (ESI): This is a softer ionization method that typically results in the observation of the protonated parent molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. uni.lu

Table 2: Predicted HRMS-ESI Data for this compound

| Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 326.88762 |

| [M+Na]⁺ | 348.86956 |

| [M+K]⁺ | 364.84350 |

| [M+H-H₂O]⁺ | 308.87760 |

Source: Predicted data from PubChem. uni.lu

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions for this compound would confirm the presence of the hydroxyl and aromatic groups.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3400 (broad) |

| Aromatic C-H | C-H Stretch | ~3100-3000 |

| Aliphatic C-H | C-H Stretch | ~2980-2850 |

| Aromatic C=C | C=C Stretch | ~1600-1450 |

| Carbinol C-O | C-O Stretch | ~1100 |

| C-Br / C-I | C-X Stretch | < 800 (Fingerprint Region) |

Note: Representative values based on similar known compounds. rsc.orgrsc.org

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems like the phenyl ring. The benzene (B151609) ring possesses characteristic π→π* transitions. The presence of the hydroxyl, bromo, and iodo substituents (auxochromes) would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. For a chiral compound like this compound, single-crystal X-ray diffraction is the only method that can unambiguously determine its absolute stereochemistry (i.e., whether it is the R or S enantiomer).

This technique would provide precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the molecule's conformation in the crystal lattice. Analysis of related structures shows that intermolecular hydrogen bonding, involving the hydroxyl group as a donor and an acceptor on a neighboring molecule, often dictates the crystal packing arrangement. researchgate.netbenthamopen.com This information is critical for understanding the solid-state properties and intermolecular interactions of the compound.

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for separating the compound from impurities and, crucially, for separating its stereoisomers.

Purity Assessment: Reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column with a mobile phase such as a methanol (B129727)/water or acetonitrile (B52724)/water gradient is a standard method for determining the chemical purity of the final product. nih.gov Gas Chromatography (GC) can also be employed for this purpose.

Isomer Separation: Since this compound is chiral, it exists as a pair of enantiomers. Separating these enantiomers is critical for stereospecific synthesis and applications. This is achieved using chiral chromatography (either HPLC or GC) with a chiral stationary phase (CSP). For analogous compounds, columns based on modified cyclodextrins have proven effective in resolving the R and S enantiomers into two distinct peaks, allowing for the determination of enantiomeric excess (ee). chemicalbook.com

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol |

| (S)-(+)-1-(2-Bromophenyl)ethanol |

| 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol |

| Methanol |

| Acetonitrile |

Gas Chromatography (GC) Method Development for Volatile By-products and Purity

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound and quantifying any volatile by-products from its synthesis. jparonline.com A robust GC method can separate the target compound from starting materials, residual solvents, and low-molecular-weight impurities.

Research Findings:

Method development for a compound like this compound typically begins with the selection of an appropriate capillary column. jparonline.com Given the compound's polarity and the potential for halogenated by-products, a mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane or a cyanopropylphenyl-dimethylpolysiloxane stationary phase, is often a suitable starting point. ijpsr.com These phases offer a good balance of dispersive and dipole-dipole interactions to effectively resolve a range of analytes. For trace-level analysis of potential genotoxic impurities (PGIs), which can include alkyl halides, a highly sensitive detector like a mass spectrometer (MS) is preferred over a flame ionization detector (FID). researchgate.net

The injector temperature must be optimized to ensure rapid and complete volatilization of the sample without causing thermal degradation. jparonline.com Similarly, the oven temperature program—consisting of an initial hold, a ramp, and a final hold—is carefully developed to achieve baseline separation of all components of interest in the shortest possible run time. jparonline.comhpst.cz Helium is commonly used as the carrier gas due to its inertness and efficiency. ijpsr.comresearchgate.net Method validation according to International Council for Harmonisation (ICH) guidelines is crucial to demonstrate that the analytical procedure is specific, precise, accurate, and linear over the desired concentration range. ijpsr.com

Table 1: Illustrative GC Method Parameters for Purity Analysis

| Parameter | Condition | Rationale |

| GC System | Agilent 7890B or similar | Widely used in pharmaceutical analysis for its reliability and performance. ijpsr.com |

| Column | ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film) | A 5% phenyl-arylene phase provides good selectivity for a range of semi-volatile compounds, including halogenated aromatics. ijpsr.com |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. researchgate.net |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal for maintaining resolution and peak shape. |

| Injector | Split/Splitless | Split mode is used for purity analysis of the main component, while splitless mode is used for trace impurity analysis. jparonline.com |

| Injector Temp. | 270 °C | Ensures efficient vaporization of the high-boiling point analyte without degradation. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Allows for separation of volatile solvents at the beginning and elution of the main analyte and higher-boiling impurities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general purity assessment; MS for positive identification of impurities. researchgate.netnih.gov |

| Detector Temp. | 300 °C (FID or MS Transfer Line) | Prevents condensation of analytes. |

| Diluent | Dichloromethane or Methanol | Chosen for its ability to dissolve the analyte and its volatility. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Resolution

As this compound is a chiral molecule, possessing a stereocenter at the carbon bearing the hydroxyl group, it exists as a pair of enantiomers (R and S). The separation and quantification of these enantiomers are critical, as they may exhibit different pharmacological activities and toxicities. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most effective and widely used technique for this purpose. csfarmacie.czyoutube.com

Research Findings:

The direct separation of enantiomers is most commonly achieved on CSPs. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are exceptionally versatile and account for a large percentage of chiral separations. nih.gov These columns can be operated in normal-phase, reversed-phase, or polar organic modes. nih.gov

For this compound, a normal-phase method using a mobile phase of hexane (B92381) modified with an alcohol like ethanol (B145695) or isopropanol (B130326) is a common starting point. researchgate.net The alcohol modifier plays a crucial role in the chiral recognition mechanism by interacting with the CSP and the analyte. csfarmacie.cz Alternatively, reversed-phase conditions using aqueous buffers with organic modifiers like acetonitrile or methanol can be employed. csfarmacie.czresearchgate.net The choice of mobile phase and CSP is determined empirically to achieve the best resolution (Rs) and selectivity (α) between the enantiomers. In some cases, derivatizing the alcohol with a chiral agent can create diastereomers, which can then be separated on a standard achiral column (e.g., C18), though this is an indirect method. youtube.comnih.gov

Table 2: Representative HPLC Conditions for Enantiomeric Resolution

| Parameter | Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or similar | Standard system for pharmaceutical analysis. |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP | Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including aromatic alcohols. nih.gov |

| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) | A common normal-phase eluent for chiral separations, offering good selectivity. researchgate.net |

| Flow Rate | 1.0 mL/min | Provides a balance between analysis time and resolution. |

| Column Temp. | 25 °C | Temperature can affect selectivity; ambient temperature is a typical starting point. |

| Detection | UV at 254 nm | The aromatic rings in the molecule provide strong UV absorbance. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Sample Prep. | Dissolve in mobile phase | Ensures compatibility with the chromatographic system and good peak shape. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Trace Component Identification

The synthesis of this compound can result in a complex mixture containing the desired product, unreacted starting materials, intermediates, and various side-products or degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the superior separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov It is the ideal tool for identifying and quantifying known and unknown impurities, even at trace levels. rssl.com

Research Findings:

In a typical LC-MS/MS workflow, a reversed-phase HPLC method using a C18 column is developed to separate the components of the reaction mixture. nih.gov Gradient elution, often with a mobile phase consisting of water and acetonitrile containing a small amount of an additive like formic acid, is used to resolve compounds with a wide range of polarities. nih.govnih.gov

The eluent from the HPLC column is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes. A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, can provide highly accurate mass measurements of the parent ions, which allows for the determination of their elemental composition. nih.govrssl.com

To gain structural information, tandem mass spectrometry (MS/MS) is performed. In this process, a specific parent ion is selected, fragmented, and the resulting product ions are mass-analyzed. The fragmentation pattern serves as a structural fingerprint that can be used to identify unknown impurities by comparing them to spectral libraries or by interpreting the fragmentation pathways. rssl.comsemanticscholar.org This technique is invaluable for elucidating the structures of process-related impurities and degradation products, ensuring a comprehensive understanding of the product's purity profile. rssl.commostwiedzy.pl

Table 3: Typical LC-MS/MS Parameters for Impurity Profiling

| Parameter | Condition | Rationale |

| LC System | UPLC System (e.g., Waters Acquity, Thermo Vanquish) | Ultra-high performance liquid chromatography provides fast separations with high resolution. nih.govnih.gov |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Standard for impurity profiling, offering good retention and separation of a wide range of organic molecules. nih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and improves peak shape. nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic eluent for reversed-phase chromatography. nih.gov |

| Gradient | 5% B to 95% B over 15 minutes | A general-purpose gradient to elute both polar and non-polar impurities. |

| Flow Rate | 0.4 mL/min | Compatible with standard ESI-MS interfaces. |

| MS System | Triple Quadrupole (QqQ) or QTOF Mass Spectrometer | QqQ for targeted quantification; QTOF for accurate mass measurement and identification of unknowns. nih.govrssl.com |

| Ionization Mode | ESI Positive/Negative | Electrospray ionization is a soft technique suitable for polar and semi-polar molecules. Running in both modes ensures detection of a wider range of compounds. |

| Scan Mode | Full Scan (for survey) and MS/MS (for structural elucidation) | Full scan detects all ions within a mass range, while MS/MS provides structural fingerprints of selected ions. rssl.com |

Theoretical Chemistry and Computational Modeling of 1 2 Bromo 5 Iodophenyl Ethanol

Molecular Geometry Optimization and Conformational Landscape Analysis

The first step in the computational analysis of 1-(2-Bromo-5-iodophenyl)ethanol involves determining its most stable three-dimensional structure. This is achieved through molecular geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy of the molecule. Due to the rotational freedom around the single bonds, particularly the C-C bond connecting the ethanol (B145695) side chain to the phenyl ring and the C-O bond of the alcohol group, multiple conformations can exist.

Conformational landscape analysis is therefore crucial. This involves systematically exploring the potential energy surface of the molecule to identify all stable conformers and the transition states that connect them. The relative energies of these conformers are calculated to determine the most likely structure or structures to be present under given conditions. For this compound, the orientation of the bromo and iodo substituents on the phenyl ring, as well as the positioning of the hydroxyl and methyl groups of the ethanol side chain, will significantly influence the conformational preferences. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent bromine atom could be a key factor in stabilizing certain conformations.

Table 1: Representative Conformational Analysis Data for a Substituted Phenylethanol

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-O-H) | Intramolecular Interactions |

| 1 | 0.00 | 60° | Possible weak H-bond with Br |

| 2 | 1.25 | 180° | Steric repulsion minimized |

| 3 | 2.50 | -60° | Gauche interaction |

Note: This table is illustrative and shows the type of data generated from a conformational analysis. The values are not specific to this compound.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, the electronic structure of this compound can be investigated to understand its reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. rsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. rsc.org

For this compound, the presence of the electron-withdrawing bromine and iodine atoms, along with the electron-donating hydroxyl group, will influence the energies of the frontier orbitals. DFT calculations can be used to determine these energies and the resulting gap. frontiersin.org It is generally observed that substituents on an aromatic ring can alter the HOMO-LUMO gap. frontiersin.orgresearchgate.net

Table 2: Hypothetical Frontier Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -8.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 7.3 |

Note: These values are hypothetical and serve to illustrate the output of a quantum chemical calculation.

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Red regions indicate negative electrostatic potential, where electron density is high and nucleophilic attack is likely to occur. Blue regions correspond to positive electrostatic potential, indicating electron-poor areas susceptible to electrophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group due to its lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential. The aromatic ring itself will have a complex potential distribution due to the competing electronic effects of the halogen and hydroxyl substituents.

In this compound, NBO analysis would reveal the nature of the C-Br and C-I bonds, the charge distribution on each atom, and the extent of delocalization of the oxygen lone pairs into the aromatic ring. It could also quantify the strength of any intramolecular hydrogen bonds. These interactions are described by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction.

Table 3: Illustrative NBO Analysis Data for Intramolecular Interactions

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(O) | σ(C-Br) | 1.5 | Hyperconjugation |

| LP(O) | π(C=C) | 5.2 | Resonance |

| σ(C-H) | σ*(C-I) | 0.8 | Hyperconjugation |

Note: This table presents hypothetical data to demonstrate the insights gained from NBO analysis.

Quantum Chemical Calculations of Spectroscopic Parameters for Experimental Validation

Computational chemistry can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computational model. Key spectroscopic parameters that can be calculated include:

Infrared (IR) Frequencies: Calculation of vibrational frequencies helps in the assignment of experimental IR spectra. The computed frequencies and intensities of the vibrational modes, such as the O-H stretch, C-O stretch, and aromatic C-H bends, can be correlated with the peaks in an experimental IR spectrum.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for structural elucidation. By comparing the calculated shifts with experimental data, the proposed structure and conformation can be confirmed.

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) can be used to simulate the electronic absorption spectrum, providing information about the electronic transitions and the wavelengths of maximum absorption (λmax).

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural features of molecules with their physicochemical properties. nih.gov These models are valuable for predicting properties that are difficult or expensive to measure experimentally. For this compound, QSPR studies could be employed to predict various non-biological attributes, such as:

Boiling Point: The boiling point of a compound is influenced by factors like molecular weight, polarity, and intermolecular forces. QSPR models for halogenated hydrocarbons have been developed to predict their boiling points based on molecular descriptors. molgen.de

Solubility: The solubility of the compound in different solvents can be predicted using QSPR models that take into account descriptors related to polarity, size, and hydrogen bonding capacity.

Partition Coefficient (logP): The octanol-water partition coefficient is a measure of a compound's lipophilicity and can be estimated using QSPR models based on various molecular descriptors.

These QSPR models are typically built using a large dataset of compounds with known properties and are then used to predict the properties of new compounds like this compound. psu.eduresearchgate.net

Derivatization Strategies for Enhanced Analytical and Synthetic Utility of 1 2 Bromo 5 Iodophenyl Ethanol

Selective Derivatization of the Hydroxyl Group for Functionalization

The secondary alcohol moiety in 1-(2-bromo-5-iodophenyl)ethanol is a prime target for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the molecule's properties or serve as handles for further synthetic transformations. Key strategies for this include esterification and etherification.

Esterification:

The conversion of the hydroxyl group to an ester is a common and versatile derivatization. Research on benzylic alcohols has demonstrated several effective methods. For instance, ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) can catalyze the one-pot oxidative self-esterification of benzylic alcohols or their cross-esterification with other alcohols using oxygen as a green oxidant. This method has shown high yields for various substituted benzyl (B1604629) alcohols. nih.gov Another approach involves the use of solid acid catalysts like zeolites for the esterification of benzyl alcohol with carboxylic acids, offering high selectivity and good yields. nih.gov

A summary of representative esterification yields for substituted benzylic alcohols is presented in Table 1.

Table 1: Representative Yields for the Esterification of Substituted Benzylic Alcohols

| Benzylic Alcohol Substrate | Esterification Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methylbenzyl alcohol | [EMIM]OAc, O₂ | 4-Methylbenzyl 4-methylbenzoate | 92 | nih.gov |

| 4-Chlorobenzyl alcohol | [EMIM]OAc, O₂ | 4-Chlorobenzyl 4-chlorobenzoate | 84 | nih.gov |

| 4-Nitrobenzyl alcohol | [EMIM]OAc, O₂ | 4-Nitrobenzyl 4-nitrobenzoate | 83 | nih.gov |

| Benzyl alcohol | Acetic acid, Zeolite H-β | Benzyl acetate | 78 | nih.gov |

Etherification:

The formation of an ether from the hydroxyl group of this compound can be achieved through several methods, with iron-catalyzed reactions being a particularly promising and environmentally benign option. Iron(III) triflate has been shown to effectively catalyze the dehydrative etherification of secondary benzylic alcohols. acs.org These reactions can be used to form both symmetrical ethers and, through transetherification or reaction with a primary alcohol, unsymmetrical ethers in good yields. acs.orgresearchgate.net More recent developments have utilized iron(II) or iron(III) chlorides in greener solvents like propylene (B89431) carbonate for both homo- and cross-etherification of benzyl alcohols. acs.orgnih.gov

Table 2 highlights the yields of unsymmetrical ethers formed from the iron-catalyzed reaction of various secondary benzylic alcohols with primary alcohols.

Table 2: Iron-Catalyzed Unsymmetrical Etherification of Secondary Benzylic Alcohols

| Secondary Benzylic Alcohol | Primary Alcohol | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol (B42297) | Propanol | Fe(OTf)₃, NH₄Cl | 1-Isopropoxy-1-phenylethane | 88 | acs.org |

| 1-(p-Tolyl)ethanol | Methanol (B129727) | Fe(OTf)₃, NH₄Cl | 1-Methoxy-1-(p-tolyl)ethane | 92 | acs.org |

| 1-(4-Chlorophenyl)ethanol | Methanol | Fe(OTf)₃, NH₄Cl | 1-(4-Chlorophenyl)-1-methoxyethane | 91 | acs.org |

| 1-(Naphthalen-2-yl)ethanol | Benzyl alcohol | FeCl₂·4H₂O, Ligand | 2-(1-(Benzyloxy)ethyl)naphthalene | 88 | acs.orgnih.gov |

Chromatographic Derivatization for Improved Resolution and Detection in LC-MS Applications

For sensitive and accurate quantification by LC-MS, derivatization of the hydroxyl group of this compound can be crucial. The introduction of a readily ionizable tag enhances the response in electrospray ionization (ESI) mass spectrometry and can also improve chromatographic separation.

Dansyl Chloride Derivatization:

Dansyl chloride is a widely used reagent that introduces a dimethylamino group, which significantly enhances ionization efficiency in positive-ion ESI-MS. nih.govnih.gov The derivatization of unactivated alcohols with dansyl chloride has been shown to increase MS sensitivity by several orders of magnitude. nih.govnih.gov The reaction is typically carried out in the presence of a base such as 4-(dimethylamino)pyridine (DMAP) and N,N-diisopropylethylamine. nih.govnih.gov

Picolinic Acid Derivatization:

Derivatization with picolinic acid to form a picolinoyl ester is another effective strategy to enhance LC-ESI-MS detection of alcohols. nih.govresearchgate.netresearchgate.net The pyridine (B92270) nitrogen in the picolinoyl group is readily protonated, leading to a strong signal in positive-ion ESI-MS. nih.govresearchgate.net This method has been successfully applied to the analysis of various hydroxysteroids, providing a 5- to 10-fold increase in ESI response compared to the underivatized molecules. nih.gov

Benzoyl Chloride Derivatization:

Benzoyl chloride is a versatile derivatizing agent for a wide range of functional groups, including alcohols. chromatographyonline.comnih.govnih.govresearchgate.net The benzoyl group increases the hydrophobicity of the molecule, which can improve retention on reversed-phase LC columns and enhance ionization efficiency. chromatographyonline.com This method has been used for the targeted metabolomics of neurochemicals and other small molecules in various biological matrices. nih.govnih.gov

Table 3 provides a summary of these derivatization reagents and their impact on LC-MS analysis.

Table 3: Derivatization Reagents for Enhanced LC-MS Detection of Alcohols

| Derivatizing Reagent | Functional Group Introduced | Typical Mass Shift (Da) | Key Advantages for LC-MS |

|---|---|---|---|

| Dansyl Chloride | Dansyl | +233.1 | High ionization efficiency, significant increase in sensitivity. nih.govnih.gov |

| Picolinic Acid | Picolinoyl | +105.0 | Readily protonated, enhanced positive-ion ESI response. nih.govresearchgate.net |

| Benzoyl Chloride | Benzoyl | +104.0 | Increased hydrophobicity, improved chromatography and ionization. chromatographyonline.comnih.gov |

Strategic Functionalization of Aryl Halides for Downstream Complex Synthesis

The presence of both a bromine and an iodine atom on the phenyl ring of this compound offers a unique opportunity for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity is key to building molecular complexity in a controlled manner.

Chemoselectivity in Cross-Coupling Reactions:

In general, the carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This reactivity difference (I > Br) allows for the selective functionalization of the iodo-position while leaving the bromo-position intact for subsequent transformations. libretexts.org

Suzuki Coupling:

The Suzuki coupling reaction, which forms carbon-carbon bonds between an aryl halide and an organoboron compound, can be performed selectively at the iodo-position of bromo-iodoarenes. This allows for the introduction of a new aryl or vinyl group at the 5-position of the phenyl ring of this compound. The remaining bromo group can then be subjected to a second Suzuki coupling or another type of cross-coupling reaction to introduce a different substituent.

Sonogashira Coupling:

Similarly, the Sonogashira coupling, which couples aryl halides with terminal alkynes, exhibits a high degree of selectivity for the iodo-position over the bromo-position. libretexts.org This enables the introduction of an alkyne moiety at the 5-position, a versatile functional group that can participate in a wide range of further transformations, including click chemistry, cyclization reactions, and further cross-couplings.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. The higher reactivity of the C-I bond can be exploited for the selective amination at the 5-position of this compound. The remaining C-Br bond can then be used to introduce another nitrogen-containing group or a different functional group via another cross-coupling reaction.

The strategic, sequential functionalization of the dihalogenated aromatic ring, often in concert with modifications of the ethanol (B145695) side chain, opens up pathways to a vast array of complex molecules with potential applications in medicinal chemistry and materials science. The ability to control the site of reaction is a powerful tool for the rational design and synthesis of novel compounds.

Applications of 1 2 Bromo 5 Iodophenyl Ethanol As a Versatile Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compound Classes

The dihalogenated phenyl structure of 1-(2-bromo-5-iodophenyl)ethanol makes it a prime candidate for the synthesis of a variety of heterocyclic compounds, particularly fused ring systems such as benzofurans and indoles. The general strategy involves leveraging the two halogen atoms in sequential coupling and cyclization reactions.

While direct literature examples detailing the use of this compound are not prevalent, the synthesis of analogous structures provides a clear blueprint for its application. For instance, the synthesis of 2,3-disubstituted benzofurans is often achieved through a domino reaction involving the intermolecular C-C bond formation and subsequent intramolecular C-O bond formation from 1-bromo-2-iodobenzenes. Similarly, the synthesis of substituted indoles can be initiated from precursors like 2-bromotrifluoroacetanilide. arkat-usa.orgchemijournal.com

The typical synthetic route would likely involve a Sonogashira coupling of the more reactive C-I bond with a terminal alkyne, followed by an intramolecular cyclization. The remaining bromo group can then be used for further diversification of the heterocyclic core through another cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination. The ethanolic side chain can either be carried through the synthesis or oxidized to a ketone to participate in the cyclization or for later-stage functionalization.

Intermediate for the Construction of Chiral Molecular Systems

The secondary alcohol in this compound introduces a chiral center, making it a valuable intermediate for the synthesis of enantiomerically pure molecules. The development of chiral drugs is of paramount importance in medicinal chemistry, as different enantiomers of a molecule can have vastly different biological activities.

A prominent example of a structurally related compound is (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, which serves as a key intermediate in the synthesis of Lorlatinib, an orally administered inhibitor of enzymes implicated in cancer development. nih.govchemicalbook.com The synthesis of this chiral alcohol is achieved through the asymmetric reduction of the corresponding acetophenone. chemicalbook.com

This precedent strongly suggests that chiral this compound can be synthesized using similar asymmetric reduction methodologies or through chiral resolution of the racemic mixture. The resulting enantiopure compound would be a highly valuable building block for the synthesis of chiral ligands, catalysts, and pharmaceutical agents where specific stereochemistry is crucial for function.

Scaffold for the Development of Multi-functionalized Molecular Architectures

The inherent trifunctionality of this compound—possessing a bromo, iodo, and ethanol (B145695) group—makes it an ideal scaffold for the construction of complex and diverse molecular architectures. The distinct reactivities of these groups allow for a programmed, stepwise introduction of various substituents, leading to a high degree of molecular complexity from a single starting material.

The differential reactivity of the C-I and C-Br bonds is a cornerstone of its utility. The C-I bond is more susceptible to oxidative addition to a low-valent palladium catalyst, allowing for selective Sonogashira, Suzuki, or Heck couplings at this position while leaving the C-Br bond intact for subsequent transformations. rsc.org This sequential cross-coupling strategy is a powerful tool in modern organic synthesis.

Furthermore, the secondary alcohol can be modified in numerous ways. It can be oxidized to a ketone, esterified, or used as a handle for attaching other molecular fragments. This multi-pronged reactivity allows for the systematic variation of substituents around the phenyl ring, making this compound a valuable platform for generating libraries of compounds for drug discovery and materials science applications.

Below is a table summarizing the potential transformations at each functional group of this compound:

| Functional Group | Potential Transformations |

| Iodo Group | Sonogashira Coupling, Suzuki Coupling, Heck Coupling, Stille Coupling, Carbonylation Reactions |

| Bromo Group | Suzuki Coupling, Buchwald-Hartwig Amination, Negishi Coupling, Kumada Coupling |

| Ethanol Group | Oxidation to Ketone, Esterification, Etherification, Nucleophilic Substitution (after conversion to a leaving group) |

Future Directions and Emerging Research Avenues for 1 2 Bromo 5 Iodophenyl Ethanol

Exploration of Novel and Highly Efficient Catalytic Systems

The synthesis of polysubstituted aromatic compounds like 1-(2-Bromo-5-iodophenyl)ethanol often relies on catalytic reactions. Future research will likely focus on discovering and optimizing new catalytic systems to improve efficiency, selectivity, and sustainability. The development of catalysts that can operate under milder conditions, with lower catalyst loadings and in greener solvents, is a primary goal.

For instance, advancements in palladium, copper, or nickel-based catalysts for cross-coupling reactions could enable more direct and efficient synthetic routes. Research could target the development of ligands that precisely control the reactivity at the bromo- and iodo- positions, allowing for sequential and site-selective functionalization.

Table 1: Hypothetical Comparison of Catalytic Systems for Aryl Halide Functionalization

| Catalyst System | Reaction Condition | Yield (%) | Selectivity | Sustainability Notes |

| Pd(PPh₃)₄ (Traditional) | High Temperature, Organic Solvent | 85 | Moderate | High energy input, catalyst recycling difficult |

| Novel Ni-NHC Complex | Room Temperature, Aqueous Media | 95 | High | Low energy, greener solvent, potential for catalyst reuse |

| Cu-based Photocatalyst | Visible Light, Ambient Temp. | 92 | Excellent | Utilizes light energy, mild conditions |

This table illustrates potential research targets and outcomes in the development of new catalytic systems.

Development of Advanced Stereoselective Methodologies with Broader Substrate Scope

The ethanol (B145695) side chain of this compound contains a stereocenter, meaning it can exist as two non-superimposable mirror images (enantiomers). For pharmaceutical applications, it is often crucial to isolate a single enantiomer, as each can have different biological activities.

Future research will focus on developing advanced stereoselective methods for the synthesis of this compound. This includes the design of novel chiral catalysts for asymmetric reduction of the corresponding ketone (2-bromo-5-iodoacetophenone) or asymmetric addition of a methyl group to the corresponding aldehyde. The goal is to achieve high enantiomeric excess (ee) for a wide range of substrates with similar substitution patterns, thereby broadening the applicability of the developed methodology.

Integration with High-Throughput Synthesis and Screening Platforms

High-throughput experimentation (HTE) has become a powerful tool in chemical research, allowing for the rapid screening of numerous reaction conditions in parallel. acs.org The application of HTE to the synthesis of this compound could significantly accelerate the optimization of reaction parameters such as catalyst, solvent, temperature, and reactant ratios. acs.org

By employing microscale reaction vessels and automated analysis, researchers can quickly identify the optimal conditions for yield and selectivity, saving time and resources. This approach is particularly valuable for complex multi-component reactions or when exploring novel catalytic systems. acs.org

Application in Flow Chemistry and Automated Synthesis for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for chemical synthesis. researchgate.net These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling up of production. researchgate.netd-nb.info

The synthesis of this compound could be adapted to a flow chemistry setup. thieme-connect.dethieme-connect.de This would allow for a more controlled and efficient process, potentially leading to higher purity and yield. uc.pt Furthermore, integrating flow reactors with automated control and purification systems could enable on-demand, scalable production of this important building block. researchgate.net

Table 2: Comparison of Batch vs. Flow Synthesis for a Halogenated Aromatic Intermediate

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to Days | Minutes to Hours |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Safety | Higher risk with exothermic reactions | Minimized reaction volume, inherently safer |

| Scalability | Difficult, requires process redesign | Straightforward by running longer or in parallel |

| Product Purity | Variable, may require extensive purification | Often higher due to better control |

This table highlights the general advantages that could be realized by applying flow chemistry to the synthesis of compounds like this compound.

Investigations into Non-Covalent Interactions and Supramolecular Assembly

The bromine and iodine atoms on the phenyl ring of this compound are capable of forming specific non-covalent interactions, particularly halogen bonds. These interactions, where a halogen atom acts as an electrophilic "donor" to a Lewis base, are increasingly recognized as powerful tools for directing the assembly of molecules in the solid state. rsc.org

Future research could explore how this compound and its derivatives can be used as building blocks for the construction of novel supramolecular architectures. researchgate.net By co-crystallizing this compound with other molecules that can act as halogen bond acceptors, it may be possible to create new materials with interesting properties, such as liquid crystals or porous solids. Understanding the interplay of halogen bonds, hydrogen bonds (from the hydroxyl group), and other van der Waals forces will be key to designing these new assemblies. rsc.org

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromo-5-iodophenyl)ethanol in laboratory settings?

- Methodological Answer : A two-step approach is typically employed:

Halogenation : Introduce bromine and iodine substituents via electrophilic aromatic substitution (EAS) using directing groups (e.g., hydroxyl or methyl) to ensure regioselectivity. For example, iodination may precede bromination due to iodine’s larger atomic radius and lower electronegativity, which can influence reaction kinetics .

Reduction : Reduce a ketone precursor (e.g., 1-(2-Bromo-5-iodophenyl)ethanone) using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol. Monitor reaction progress via TLC and confirm conversion using NMR .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use ¹H NMR to identify the ethanol group (δ 1.5–2.0 ppm for CH₂ and δ 4.0–5.0 ppm for OH). ¹³C NMR will show distinct peaks for Br- and I-substituted carbons (δ 110–130 ppm for aromatic carbons). DEPT-135 can differentiate CH₃/CH₂ groups .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, as demonstrated for brominated aryl ethanones in structural reports .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z: 326.88 for C₈H₈BrIO) .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate, 8:2 to 6:4) to separate polar impurities. Monitor fractions via UV-Vis at 254 nm .

- Recrystallization : Dissolve crude product in warm ethanol, then cool to −20°C for slow crystallization. Filter under reduced pressure and dry under inert gas .

Advanced Research Questions

Q. How can researchers address challenges in regioselective functionalization of the benzene ring due to competing bromine and iodine substituents?

- Methodological Answer :

- Directing Group Strategy : Introduce a temporary directing group (e.g., methoxy or nitro) to prioritize substitution at the desired position. For example, a methoxy group at the para position can direct bromination to the ortho site .

- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and time to favor kinetic products (e.g., lower temps for faster iodine substitution) .

Q. What experimental strategies are effective in resolving contradictions in reported reactivity data for polyhalogenated ethanol derivatives?

- Methodological Answer :

- Replicate Under Controlled Conditions : Standardize solvent purity, catalyst loading, and temperature. For example, discrepancies in Suzuki coupling yields may arise from trace moisture in solvents, which can be mitigated by molecular sieves .

- Multivariate Analysis : Use statistical tools (e.g., ANOVA) to identify significant variables. Cross-reference with crystallographic data to validate structural assumptions .

Q. How can response surface methodology (RSM) be applied to optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer :

- Design of Experiments (DoE) : Implement a Box-Behnken design to vary factors like temperature, catalyst concentration, and reaction time. Analyze interactions using software (e.g., Design-Expert) to predict optimal conditions .

- Validation : Confirm predicted yields (e.g., 85–90%) via triplicate runs and characterize products using HPLC to ensure purity >95% .

Handling and Stability

Q. What protocols ensure the stability of this compound during storage and handling?

- Methodological Answer :

- Storage : Keep in amber vials under argon at ambient temperatures to prevent photodegradation and oxidation. Avoid prolonged exposure to humidity .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Compare degradation products with known impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.